1-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea
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Description
1-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea is a useful research compound. Its molecular formula is C19H19F3N4OS and its molecular weight is 408.44. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Novel Compounds
Several studies have focused on the synthesis of novel heterocyclic compounds involving urea derivatives, demonstrating the compound's utility in creating new chemical entities. For instance, Abdelrazek et al. (2010) highlighted the synthesis of novel pyridine and naphthyridine derivatives, showcasing the compound's role in dimerization reactions and subsequent chemical transformations (F. M. Abdelrazek et al., 2010). Similarly, Lloyd and Steed (2011) explored the anion tuning of rheology, morphology, and gelation properties of low molecular weight salt hydrogelators, indicating the compound's versatility in material science applications (G. Lloyd & J. Steed, 2011).
Antibacterial and Anticancer Activities
Research by Azab et al. (2013) aimed at synthesizing new heterocyclic compounds with a sulfonamido moiety, targeting antibacterial applications, underscores the potential of urea derivatives in pharmaceutical chemistry (M. E. Azab, M. Youssef, & E. A. El-Bordany, 2013). Additionally, Getlik et al. (2012) presented the structure-based design, synthesis, and biological evaluation of N-pyrazole, N'-thiazole urea inhibitors of MAP kinase p38α, highlighting the compound's application in designing inhibitors with potential anticancer activity (Matthäus Getlik et al., 2012).
Properties
IUPAC Name |
1-[2-(3,5-dimethyl-4-thiophen-3-ylpyrazol-1-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N4OS/c1-12-17(14-6-9-28-11-14)13(2)26(25-12)8-7-23-18(27)24-16-5-3-4-15(10-16)19(20,21)22/h3-6,9-11H,7-8H2,1-2H3,(H2,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APARAIZTZRLMSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)NC2=CC=CC(=C2)C(F)(F)F)C)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.